Dysprosium carbonate tetrahydrate

Description

Significance of Dysprosium and Rare Earth Elements in Contemporary Chemical Science

Rare earth elements (REEs), a group of 17 metallic elements including the lanthanide series, scandium, and yttrium, are indispensable in modern technology due to their unique magnetic, luminescent, and catalytic properties. cosmosmagazine.comsciencehistory.orgsciencenews.org Despite their name, most REEs are not exceptionally rare in the Earth's crust; however, their extraction and purification are often complex and costly processes. cosmosmagazine.comwikipedia.org These elements are critical components in a wide array of applications, from everyday consumer electronics like smartphones and headphones to large-scale industrial uses in petroleum refining and the manufacturing of high-strength magnets. cosmosmagazine.comsciencehistory.org

The distinct electronic configurations of rare earth elements, characterized by the progressive filling of the 4f orbitals, give rise to their remarkable properties. sciencehistory.org This electron structure allows for the creation of powerful permanent magnets, essential for technologies such as magnetic resonance imaging (MRI), computer hard drives, and electric vehicle motors. cosmosmagazine.comsciencenews.org Furthermore, the luminescent qualities of some rare earth elements are harnessed in LED lighting and display screens. sciencehistory.org

Dysprosium (Dy), a heavy rare earth element, is particularly valued for its exceptionally high magnetic strength, especially at low temperatures. wikipedia.orgrareearths.com A key application of dysprosium is as an additive in neodymium-iron-boron (NdFeB) permanent magnets. sciencenews.orgamericanelements.com The addition of dysprosium enhances the magnet's coercivity and resistance to demagnetization at elevated temperatures, making it suitable for use in the demanding environments of electric vehicle motors and wind turbine generators. sciencenews.orgrareearths.com Dysprosium and its compounds are also utilized in nuclear reactor control rods due to their high thermal neutron absorption cross-section, in data storage applications, and in the production of specialized lasers and infrared radiation sources. americanelements.comnanoshel.comstanfordmaterials.com The growing demand for these high-tech applications underscores the strategic importance of dysprosium in the global transition towards green energy and advanced electronics. sciencenews.orgrareearths.comnih.gov

Overview of Dysprosium Carbonate Tetrahydrate as a Model System for Rare Earth Carbonate Chemistry

This compound serves as an important model system for investigating the chemistry of rare earth carbonates. It is a water-insoluble, white powder that can be readily converted to other dysprosium compounds, such as dysprosium oxide, through calcination (heating). heegermaterials.comamericanelements.com This makes it a valuable precursor material in various chemical manufacturing processes. heegermaterials.com

The study of this compound provides a platform for understanding the synthesis, stability, and transformation pathways of rare earth carbonates. Research has shown that it often precipitates as a poorly ordered, or amorphous, precursor phase. wikipedia.orgresearchgate.netwhiterose.ac.uk This amorphous dysprosium carbonate consists of highly hydrated spherical nanoparticles, typically 10-20 nanometers in diameter, which exhibit remarkable stability under dry conditions even at elevated temperatures. researchgate.netwhiterose.ac.ukgfz-potsdam.de

However, in aqueous solutions, this amorphous precursor undergoes transformations that are dependent on temperature and reaction time. researchgate.netwhiterose.ac.uk These transformations can lead to the formation of other dysprosium carbonate phases, such as a tengerite-type phase (Dy₂(CO₃)₃·2–3H₂O) and a kozoite-type phase (DyCO₃(OH)). wikipedia.orgresearchgate.netwhiterose.ac.uk The ability to study these crystallization pathways from an amorphous precursor is crucial for controlling the synthesis of rare earth carbonate nanoparticles with specific properties. springerprofessional.de

Furthermore, the thermal decomposition of this compound is a key area of research. osti.gov Understanding how the material breaks down upon heating provides insights into the formation of dysprosium oxide, a critical material in many applications. springerprofessional.deresearchgate.net The multi-step decomposition process, involving dehydration and decarbonation, can be analyzed using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). osti.gov

The compound's physical and chemical properties are also of significant interest.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Chemical Formula | Dy₂(CO₃)₃·4H₂O |

| CAS Number | 38245-35-1 nih.govstrem.com |

| Molecular Weight | 577.06 g/mol strem.com |

| Appearance | White powder heegermaterials.com |

| Solubility in Water | Insoluble wikipedia.orgamericanelements.com |

Note: The provided data is based on available research and may vary depending on the specific synthesis method and purity.

Scope and Research Imperatives of the Academic Outline

The primary objective of this article is to provide a focused and scientifically rigorous examination of this compound. The scope is strictly limited to the chemical and physical properties, synthesis, and characterization of this specific compound. The research imperatives are to:

Detail the synthesis and crystallization pathways: This includes exploring the formation of the amorphous precursor and its subsequent transformations into crystalline phases.

Characterize the structural and thermal properties: This involves analyzing the compound's crystal structure and its behavior under thermal stress, leading to decomposition.

Investigate its role as a precursor: This will focus on its utility in the synthesis of other dysprosium-based materials, particularly dysprosium oxide nanoparticles.

This article will adhere strictly to the outlined sections, presenting detailed research findings and data to provide a comprehensive understanding of this compound within the context of advanced chemical research.

Structure

2D Structure

Properties

IUPAC Name |

dysprosium(3+);tricarbonate;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CH2O3.2Dy.4H2O/c3*2-1(3)4;;;;;;/h3*(H2,2,3,4);;;4*1H2/q;;;2*+3;;;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQRZSEZQNZPPPU-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.O.O.O.[Dy+3].[Dy+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8Dy2O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40648460 | |

| Record name | Dysprosium carbonate--water (2/3/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40648460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

577.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38245-35-1 | |

| Record name | Dysprosium carbonate--water (2/3/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40648460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Routes for Dysprosium Carbonate Tetrahydrate

Direct Precipitation and Co-precipitation Techniques

Direct precipitation is a widely utilized method for synthesizing dysprosium carbonate tetrahydrate due to its relative simplicity and cost-effectiveness. springerprofessional.de This technique typically involves the reaction of a soluble dysprosium salt, such as dysprosium nitrate (B79036) or dysprosium chloride, with a carbonate source, like sodium carbonate. springerprofessional.deresearchgate.net Co-precipitation, a variation of this method, involves the simultaneous precipitation of multiple cations, though its specific application to this compound is less detailed in the available literature. rsc.orgmdpi.com

Influence of Reactant Concentration and Addition Rate on this compound Formation

The concentration of reactants and the rate at which they are mixed play a crucial role in determining the properties of the resulting dysprosium carbonate. Research has shown that controlling the concentration of the carbonate ion and the rate of its addition to the reaction vessel is essential for synthesizing dysprosium carbonate nanoparticles. springerprofessional.de

A study utilizing the Taguchi method to optimize precipitation parameters for dysprosium carbonate nanoparticles from dysprosium nitrate (Dy(NO₃)₃) and sodium carbonate (Na₂CO₃) highlighted the significance of these factors. springerprofessional.de While the study aimed to optimize conditions for nanoparticle synthesis, the principles apply to the formation of dysprosium carbonate in general. The concentration of the reacting species directly impacts the supersaturation of the solution, which in turn influences the nucleation and growth rates of the crystals. springerprofessional.de A higher concentration can lead to rapid nucleation and the formation of smaller particles.

The rate of addition of the precipitating agent also affects the local supersaturation in the reactor. A slow addition rate allows for more controlled crystal growth, potentially leading to larger and more uniform particles. Conversely, a rapid addition rate can result in a burst of nucleation, yielding smaller and possibly more amorphous particles. springerprofessional.de

Table 1: Investigated Parameters in Direct Precipitation of Dysprosium Carbonate

| Parameter | Investigated Range/Conditions | Observed Effect | Reference |

|---|---|---|---|

| Reactant Concentration | Optimized via Taguchi method | Influences particle size | springerprofessional.de |

| Addition Rate of Reagent | Optimized via Taguchi method | Affects particle size and quality | springerprofessional.de |

Role of pH and Temperature Regulation in this compound Synthesis

The pH and temperature of the reaction environment are critical parameters that govern the phase and morphology of the synthesized dysprosium carbonate. The synthesis of an amorphous dysprosium carbonate precursor, identified as Dy₂(CO₃)₃·4H₂O, was achieved by mixing a 50 mM solution of DyCl₃·H₂O (pH ≈ 4.98) with a 50 mM Na₂CO₃ solution (pH ≈ 11.20) at room temperature (21°C). researchgate.net Immediately upon mixing, a white, gel-like precipitate formed. researchgate.net

Temperature significantly influences the crystallization pathway of dysprosium carbonate. Studies have shown that an amorphous dysprosium carbonate (ADC) precursor, Dy₂(CO₃)₃·4H₂O, can be synthesized at ambient temperature. researchgate.netresearchgate.net This amorphous phase is remarkably stable under dry conditions but transforms into different crystalline forms when aged in solution at elevated temperatures. researchgate.netwhiterose.ac.uk For instance, aging in solution at 21°C and 90°C can lead to the formation of a poorly crystalline tengerite-type phase (Dy₂(CO₃)₃·2–3H₂O) with acicular crystals. researchgate.net

The transformation of the initial amorphous precipitate is highly dependent on both temperature and reaction time. At 165°C, a prolonged reaction time of 15 days is required for the transformation to an orthorhombic kozoite-type phase (DyCO₃(OH)), whereas at 220°C, this transformation is much faster, occurring within 12 hours. researchgate.netwhiterose.ac.uk

Table 2: Effect of Temperature and Time on Dysprosium Carbonate Phases in Solution

| Temperature (°C) | Reaction Time | Resulting Solid Phase | Reference |

|---|---|---|---|

| 21 | - | Amorphous Dysprosium Carbonate (Dy₂(CO₃)₃·4H₂O) | researchgate.net |

| 21 & 90 | - | Poorly crystalline tengerite-type (Dy₂(CO₃)₃·2–3H₂O) | researchgate.net |

| 165 | 15 days | Orthorhombic kozoite-type (DyCO₃(OH)) | researchgate.netwhiterose.ac.uk |

| 220 | 12 hours | Orthorhombic kozoite-type (DyCO₃(OH)) | researchgate.netwhiterose.ac.uk |

Investigation of Stirring Parameters and Their Effect on Product Characteristics

Stirring is a fundamental parameter in precipitation processes as it ensures homogeneity of the reaction mixture, thereby influencing the final product's characteristics. In the synthesis of amorphous dysprosium carbonate, constant and continuous stirring was employed during the addition of the dysprosium chloride solution to the sodium carbonate solution. researchgate.net

While specific studies detailing the optimization of stirring parameters (such as speed and duration) for this compound are not extensively available, the principles from related fields can be applied. For instance, in the stir-casting of magnesium matrix composites, stirring speed and time were found to significantly affect the mechanical properties of the final product. nuaa.edu.cn Optimal stirring conditions, such as a speed of 700 r/min and a duration of 20 minutes, were identified to achieve the best results. nuaa.edu.cn This suggests that a systematic investigation of stirring parameters could lead to better control over the particle size, morphology, and purity of precipitated this compound.

Hydrothermal Synthesis Approaches

Hydrothermal synthesis is another powerful method for preparing dysprosium carbonate, offering excellent control over the crystallinity and morphology of the product. researchgate.netacs.orgnih.gov This technique involves carrying out the crystallization process in an aqueous solution under elevated temperature and pressure.

Temperature and Pressure Effects on this compound Morphology and Crystallinity

Temperature and pressure are the key variables in hydrothermal synthesis that dictate the final characteristics of the dysprosium carbonate. The crystallization of an amorphous dysprosium carbonate precursor has been studied in solution over a temperature range of 21–250°C. researchgate.netwhiterose.ac.uk These studies reveal that as the temperature increases, the transformation of the amorphous precursor to crystalline phases is accelerated. researchgate.netwhiterose.ac.uk

At lower temperatures, such as 120°C, hydrothermal treatment of an amorphous precursor can yield rare-earth carbonates with a tengerite-type structure, specifically RE₂(CO₃)₃·2-3H₂O, for lanthanides from neodymium to erbium. nih.govmdpi.com However, for dysprosium, prolonged hydrothermal treatment or higher temperatures tend to favor the formation of the more stable basic dysprosium carbonate, Dy(OH)CO₃. researchgate.netacs.orgnih.gov

The morphology of the synthesized particles is also strongly influenced by the hydrothermal conditions. For instance, amorphous dysprosium carbonate precursors are often composed of spherical nanoparticles around 40 nm in diameter. researchgate.netacs.orgnih.gov During hydrothermal treatment, these amorphous units can self-assemble into one-dimensional and three-dimensional structures. researchgate.netacs.orgnih.gov The transformation mechanism often follows Ostwald's rule of stages, where a metastable phase dissolves and recrystallizes to form a more stable phase. researchgate.netacs.orgnih.gov

Table 3: Influence of Hydrothermal Conditions on Dysprosium Carbonate

| Temperature (°C) | Pressure | Resulting Phase/Morphology | Reference |

|---|---|---|---|

| 165 | Autogenous | Orthorhombic kozoite-type DyCO₃(OH) after 15 days | researchgate.netwhiterose.ac.uk |

| 220 | Autogenous | Orthorhombic kozoite-type DyCO₃(OH) after 12 hours | researchgate.netwhiterose.ac.uk |

| 120 | Autogenous | Potential for tengerite-type for certain rare earths | nih.govmdpi.com |

Precursor Chemistry and Reaction Pathways in Hydrothermal Dysprosium Carbonate Systems

The nature of the precursor material is fundamental to the outcome of hydrothermal synthesis. Typically, an amorphous dysprosium carbonate (ADC) precursor is first prepared through chemical precipitation. researchgate.netacs.orgnih.gov This precursor is often identified as Dy₂(CO₃)₃·xH₂O and consists of spherical nanoparticles. researchgate.netacs.org

The reaction pathway during hydrothermal treatment involves a series of structural and morphological transformations. The initial amorphous precursor undergoes a transformation to a metastable phase, Dy₂(CO₃)₃·xH₂O, which then evolves into the stable crystalline basic dysprosium carbonate, Dy(OH)CO₃. researchgate.netacs.orgnih.gov This transformation is a dissolution and recrystallization process. researchgate.netacs.orgnih.gov

The choice of reactants for the initial precipitation of the precursor also plays a role. Dysprosium salts like dysprosium nitrate (Dy(NO₃)₃) and dysprosium chloride (DyCl₃) are common starting materials. springerprofessional.deresearchgate.net The precipitating agent can also vary, with sodium carbonate and ammonium (B1175870) carbonate being frequently used. springerprofessional.denih.govmdpi.com The specific combination of precursors can influence the initial amorphous phase and its subsequent behavior during hydrothermal treatment.

Table 4: Common Precursors for Dysprosium Carbonate Synthesis

| Dysprosium Source | Carbonate Source | Synthesis Method | Reference |

|---|---|---|---|

| Dy(NO₃)₃ | Na₂CO₃ | Direct Precipitation | springerprofessional.de |

| DyCl₃·H₂O | Na₂CO₃ | Direct Precipitation | researchgate.net |

| Metal Nitrates | Ammonium Carbonates | Hydrothermal | nih.govmdpi.com |

Green Synthesis Paradigms for this compound

In the pursuit of more sustainable chemical processes, green synthesis methodologies for rare earth carbonates, including this compound, are gaining prominence. These methods aim to reduce the environmental impact by utilizing less hazardous reagents and more efficient reaction conditions.

Utilization of Biomimetic and Environmentally Conscious Methods in Rare Earth Carbonate Synthesis

Biomimetic synthesis, which mimics natural processes, offers a promising avenue for the environmentally friendly production of rare earth carbonates. While specific research on the biomimetic synthesis of this compound is emerging, the principles can be extrapolated from studies on other metal carbonates. rsc.org These methods often involve the use of organic templates or biological macromolecules to control the nucleation and growth of crystals, leading to materials with specific morphologies and properties. rsc.org

Conversion and Decomposition Pathways

This compound can be synthesized through the conversion of other dysprosium compounds or by the decomposition of organic salts. These pathways provide alternative routes to obtaining this specific hydrated carbonate.

Conversion from Dysprosium Oxides and Hydroxides to this compound

Dysprosium carbonate can be readily synthesized from dysprosium(III) oxide (Dy₂O₃), a pastel yellowish-greenish powder. wikipedia.org The oxide can react with acids to form dysprosium salts, which can then be precipitated as dysprosium carbonate. wikipedia.org For instance, dysprosium oxide can be dissolved in an acid, and subsequently, a carbonate source like sodium carbonate or ammonium bicarbonate can be added to precipitate dysprosium carbonate. springerprofessional.de

Similarly, dysprosium hydroxide (B78521) can serve as a precursor. Dysprosium hydroxide can be prepared via chemical precipitation and then converted to the carbonate. researchgate.net The conversion of hydroxides to carbonates is a common step in the synthesis of rare earth compounds.

Thermal Decomposition of Dysprosium Organic Salts as a Preparative Route

The thermal decomposition of dysprosium organic salts presents another viable method for preparing dysprosium carbonate. While the direct product of thermal decomposition is often the oxide, the carbonate can be an intermediate phase. For example, the thermal decomposition of dysprosium acetate (B1210297) has been studied as a route to dysprosium compounds. unt.edu The controlled heating of such organic salts can lead to the formation of dysprosium carbonate before its eventual decomposition to the oxide at higher temperatures. unt.eduamericanelements.com This method allows for the potential synthesis of dysprosium carbonate with specific characteristics depending on the decomposition conditions.

| Precursor Compound | Conversion/Decomposition Method | Resulting Dysprosium Compound | Reference |

| Dysprosium(III) Nitrate | Direct Precipitation with Sodium Carbonate | Dysprosium Carbonate | springerprofessional.de |

| Dysprosium(III) Oxide | Reaction with Acid followed by Precipitation | Dysprosium Carbonate | wikipedia.org |

| Dysprosium Hydroxide | Carbonation | Dysprosium Carbonate | researchgate.net |

| Dysprosium Organic Salts | Thermal Decomposition | Dysprosium Carbonate (intermediate) | unt.edu |

Advanced Characterization Techniques and Spectroscopic Investigations of Dysprosium Carbonate Tetrahydrate

X-ray Diffraction (XRD) and Crystallographic Analysis

X-ray diffraction (XRD) is a fundamental technique for the investigation of crystalline materials. It provides information on phase composition, crystal structure, and crystallite size.

Phase Identification and Crystallinity Assessment of Dysprosium Carbonate Tetrahydrate

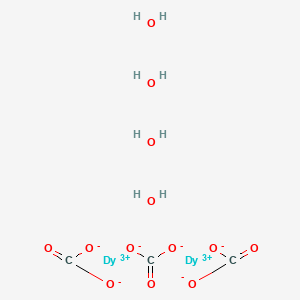

Initially, dysprosium carbonate often precipitates as a poorly ordered, amorphous precursor, identified as Dy₂(CO₃)₃·4H₂O. researchgate.netwhiterose.ac.uk This amorphous dysprosium carbonate (ADC) is characterized by broad humps in its XRD pattern rather than sharp diffraction peaks, indicating a lack of long-range crystalline order. researchgate.net The ADC consists of highly hydrated spherical nanoparticles. researchgate.netwhiterose.ac.uk

Upon aging in solution, the amorphous phase begins to crystallize. The first crystalline phase to emerge is a poorly crystalline, metastable tengerite-type Dy₂(CO₃)₃·2–3H₂O. researchgate.netwhiterose.ac.uk This phase is identified by its characteristic XRD pattern, which is analogous to other rare earth carbonates with a tengerite-type structure. Further transformation leads to the formation of the stable, orthorhombic kozoite-type DyCO₃(OH). researchgate.netwhiterose.ac.ukwhiterose.ac.uk In some instances, a minor contribution of Dy₂O₂CO₃ has also been identified during the crystallization process. whiterose.ac.uk

The crystallinity of the material evolves significantly during these transformations. The initial amorphous phase has a very low degree of crystallinity, which increases as it transforms into the metastable tengerite-type phase and subsequently into the more stable kozoite-type phase. The crystallite size also increases with these transformations.

| Phase | Crystal System | Formula | Reference |

| Amorphous Dysprosium Carbonate | Amorphous | Dy₂(CO₃)₃·4H₂O | researchgate.netwhiterose.ac.uk |

| Tengerite-type Dysprosium Carbonate | Orthorhombic | Dy₂(CO₃)₃·2–3H₂O | researchgate.netwhiterose.ac.uk |

| Kozoite-type Dysprosium Carbonate | Orthorhombic | DyCO₃(OH) | researchgate.netwhiterose.ac.ukwhiterose.ac.uk |

| Dysprosium Oxide Carbonate | - | Dy₂O₂CO₃ | whiterose.ac.uk |

Structural Evolution during this compound Transformations

The structural evolution of dysprosium carbonate from its amorphous precursor follows Ostwald's rule of stages, where less stable forms sequentially transform into more stable ones. researchgate.netnih.gov The initial amorphous precursor, Dy₂(CO₃)₃·4H₂O, undergoes a transformation in solution. researchgate.netwhiterose.ac.uk

The first step in this evolution is the crystallization to a metastable tengerite-type phase, Dy₂(CO₃)₃·2–3H₂O. researchgate.netwhiterose.ac.uk This transformation can occur at ambient temperatures over a couple of days.

With increased temperature and time, this metastable phase dissolves and recrystallizes into the more stable orthorhombic kozoite-type phase, DyCO₃(OH). researchgate.netwhiterose.ac.ukresearchgate.netnih.gov For instance, this transformation is observed at 165 °C over 15 days, or more rapidly at 220 °C within 12 hours. researchgate.netwhiterose.ac.uk This final phase consists of ninefold irregular Dy-O polyhedra linked to other Dy polyhedra and carbonate groups, forming a three-dimensional network. wordpress.com The crystallite size of this stable phase increases with higher temperatures and longer reaction times. wordpress.com

Electron Microscopy Techniques (SEM, TEM, HRTEM)

Electron microscopy techniques, including Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and High-Resolution Transmission Electron Microscopy (HRTEM), are indispensable for visualizing the morphology and microstructure of materials at the micro- and nanoscale.

Morphological Analysis and Nanoparticle Characterization of this compound

The initially formed amorphous dysprosium carbonate (ADC) consists of spherical nanoparticles with diameters ranging from 10 to 40 nanometers. researchgate.netwhiterose.ac.uknih.gov These nanoparticles are highly hydrated. researchgate.netwhiterose.ac.uk

Upon transformation, the morphology changes significantly. The metastable tengerite-type phase, Dy₂(CO₃)₃·2–3H₂O, forms acicular or needle-like crystals, which can be clustered in sheets. researchgate.networdpress.com As this phase ages and transforms, larger crystals with rhombic to elongated platy morphologies develop. wordpress.com The final stable phase, DyCO₃(OH), can exhibit well-developed rhombic plates. wordpress.com

| Phase | Morphology | Size | Reference |

| Amorphous Dysprosium Carbonate | Spherical nanoparticles | 10-40 nm | researchgate.netwhiterose.ac.uknih.gov |

| Tengerite-type Dysprosium Carbonate | Acicular/needle-like crystals, sometimes in sheets | Up to 300 nm in length | researchgate.networdpress.com |

| Kozoite-type Dysprosium Carbonate | Rhombic to elongated platy crystals | ~5-20 µm | wordpress.com |

Microstructural Evolution and Growth Mechanisms of this compound

The microstructural evolution of dysprosium carbonate is a process of dissolution and recrystallization, consistent with Ostwald's rule of stages. researchgate.netnih.gov The initial amorphous nanoparticles aggregate to form larger structures. researchgate.netnih.gov

The growth of the crystalline phases from the amorphous precursor involves a self-assembly mechanism. researchgate.netnih.gov The needle-like crystals of the tengerite-type phase form first. researchgate.networdpress.com With further hydrothermal treatment, these needle-like structures can evolve into more complex one-dimensional and three-dimensional structures. researchgate.netnih.gov The subsequent transformation to the stable kozoite-type phase involves the dissolution of the metastable tengerite phase and the nucleation and growth of the new, more stable crystals. researchgate.netnih.gov This process leads to the formation of larger, well-defined rhombic plates. wordpress.com

Vibrational Spectroscopy (FTIR)

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a compound and for monitoring changes in chemical bonding during transformations.

The FTIR spectrum of dysprosium carbonate reveals characteristic absorption bands associated with the carbonate ion (CO₃²⁻) and water molecules. The vibrations of the carbonate ion give rise to several distinct peaks. The symmetric stretching mode (ν₁) is observed around 1098 cm⁻¹, while the asymmetric stretching mode (ν₃) appears near 1063 cm⁻¹. researchgate.net

The presence of water of hydration is confirmed by broad absorption bands in the higher frequency region, typically around 3400 cm⁻¹, corresponding to the O-H stretching vibrations of water molecules. The bending vibration of water molecules is also observed around 1600 cm⁻¹.

During the transformation from the amorphous precursor to the crystalline phases, changes in the FTIR spectrum are expected. These changes would reflect the altered environment of the carbonate ions and the loss of water molecules as the structure becomes more ordered and less hydrated.

| Vibrational Mode | Wavenumber (cm⁻¹) | Assignment | Reference |

| ν₁ (CO₃²⁻) | ~1098 | Symmetric C-O stretching | researchgate.net |

| ν₃ (CO₃²⁻) | ~1063 | Asymmetric C-O stretching | researchgate.net |

| O-H stretching (H₂O) | ~3400 | Stretching vibrations of water | - |

| H-O-H bending (H₂O) | ~1600 | Bending vibrations of water | - |

Identification of Carbonate and Hydroxide (B78521) Vibrational Modes in this compound

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is instrumental in identifying the functional groups within this compound. The spectra are characterized by distinct bands corresponding to the vibrations of the carbonate (CO₃²⁻) ions, hydroxide (OH⁻) groups, and water molecules.

The carbonate ion, belonging to the D₃h point group in its free state, exhibits four fundamental vibrational modes. However, its symmetry is often lowered upon coordination to a metal cation in the crystal lattice, which can cause splitting of degenerate modes and the appearance of otherwise infrared-inactive modes. The typical vibrational modes for carbonate in rare earth compounds include the v₁ symmetric stretch, v₂ out-of-plane bend, v₃ asymmetric stretch, and v₄ in-plane bend. researchgate.netmdpi.com For dysprosium carbonate, a symmetric stretching mode (v₁) is observed around 1098 cm⁻¹, while an asymmetric C-O stretching mode (v₃) is situated near 1063 cm⁻¹. researchgate.net Other carbonate-related vibrations, such as the ν₂ mode, may appear in the 870-880 cm⁻¹ region. researchgate.net

In hydrated basic carbonates, vibrational modes from hydroxide groups are also present. A broad band corresponding to the O-H group's longitudinal vibrations (ν₁ and ν₃) is typically observed around 3500 cm⁻¹. researchgate.net The presence of hydroxide is a key feature to distinguish basic carbonates from normal carbonates.

Table 1: Characteristic Vibrational Modes in this compound

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| O-H Stretching (ν₁ and ν₃) | Hydroxide (OH⁻) & Water (H₂O) | ~3500 (broad band) | researchgate.net |

| H-O-H Bending (ν₂) | Water (H₂O) | ~1610 - 1630 | researchgate.net |

| ν₂ Carbonate Vibration | Carbonate (CO₃²⁻) | ~1500 | researchgate.net |

| v₁ Symmetric Stretch | Carbonate (CO₃²⁻) | ~1098 | researchgate.net |

| v₃ Asymmetric Stretch | Carbonate (CO₃²⁻) | ~1063 | researchgate.net |

| v₂ Out-of-plane Bend | Carbonate (CO₃²⁻) | ~875 | researchgate.net |

Hydration State Analysis through Spectroscopic Signatures

Spectroscopic techniques, particularly FTIR, provide definitive evidence and analysis of the hydration state in this compound. The presence of water of crystallization gives rise to characteristic absorption bands in the infrared spectrum. researchgate.net

The most prominent features are a strong, broad absorption band in the high-frequency region of 3000-3600 cm⁻¹, which is assigned to the symmetric and antisymmetric O-H stretching vibrations of the water molecules. researchgate.netresearchgate.net The shape and position of this band are highly sensitive to the hydrogen bonding network within the crystal structure. researchgate.netnih.gov Additionally, a distinct bending vibration (ν₂) for H-O-H is consistently observed in the range of 1610–1630 cm⁻¹. researchgate.net The presence and intensity of these bands confirm that the compound is hydrated, and analysis of their characteristics can offer insights into the nature of the water molecule's environment within the lattice.

Thermal Analysis (TGA, DTA, TG-MS)

Thermal analysis techniques, including Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and coupled Thermogravimetric-Mass Spectrometry (TG-MS), are essential for studying the thermal stability and decomposition of this compound.

Investigation of Thermal Decomposition Pathways of this compound

The thermal decomposition of hydrated rare earth carbonates is a multi-step process. mdpi.com For this compound, the pathway generally involves initial dehydration, followed by the decomposition of the anhydrous carbonate through intermediate phases to the final stable oxide. researchgate.netosti.gov

Dehydration: The first stage of decomposition, occurring at relatively low temperatures (typically below 250 °C), involves the loss of the four molecules of water of hydration. researchgate.netresearchgate.net This step is clearly marked by a significant mass loss in the TGA curve.

Formation of Oxycarbonate: Following dehydration, the anhydrous dysprosium carbonate begins to decompose. This process is not a single-step conversion to the oxide but proceeds through the formation of an intermediate dysprosium oxycarbonate (Dy₂O₂CO₃). This phase represents a partial decarbonation of the compound. osti.gov

Final Decomposition to Oxide: At higher temperatures, generally in the range of 600 °C to 800 °C, the intermediate oxycarbonate undergoes final decomposition, releasing the remaining carbon dioxide to form the thermodynamically stable dysprosium(III) oxide (Dy₂O₃) as the final residue. osti.govresearchgate.net

The DTA curve complements the TGA data by showing endothermic or exothermic peaks corresponding to these transitions, such as the endotherm for dehydration and subsequent decomposition steps. unesp.br TG-MS analysis can further elucidate the pathway by detecting the evolved gases (H₂O and CO₂) at each stage, confirming the nature of the decomposition reactions. nerc.ac.ukosti.gov

Quantification of Hydration Levels and Carbonate Content in this compound

TGA is a powerful quantitative technique for determining the hydration level and carbonate content of the compound by precisely measuring mass changes as a function of temperature. ustb.edu.cn

The number of water molecules in the hydrated salt can be calculated from the initial mass loss observed in the TGA curve. For Dy₂(CO₃)₃·4H₂O, the theoretical mass percentage of water is approximately 12.48%. The experimental weight loss in the first decomposition step should correspond closely to this value, confirming the "tetrahydrate" designation. researchgate.net

Similarly, the carbonate content is quantified from the mass loss associated with the release of carbon dioxide during the decomposition of the anhydrous carbonate and the intermediate oxycarbonate. The total mass loss from the anhydrous state to the final dysprosium oxide residue allows for the calculation of the initial carbonate percentage. By comparing the initial mass of the anhydrous sample to the final mass of the Dy₂O₃ residue, the amount of CO₂ released can be determined, thereby quantifying the carbonate content. nerc.ac.uknih.gov

Table 2: Theoretical Weight Loss During Thermal Decomposition of Dy₂(CO₃)₃·4H₂O

| Decomposition Step | Reaction | Temperature Range (°C) | Theoretical Weight Loss (%) |

|---|---|---|---|

| Dehydration | Dy₂(CO₃)₃·4H₂O → Dy₂(CO₃)₃ + 4H₂O | ~50 - 250 | 12.48% |

| Decarbonation | Dy₂(CO₃)₃ → Dy₂O₃ + 3CO₂ | ~400 - 800 | 22.88% (from anhydrous) |

| Overall | Dy₂(CO₃)₃·4H₂O → Dy₂O₃ + 3CO₂ + 4H₂O | ~50 - 800 | 35.36% |

X-ray Photoelectron Spectroscopy (XPS) and Energy-Dispersive X-ray (EDX) Analysis

XPS and EDX are surface-sensitive analytical techniques used to determine the elemental makeup of a sample and, in the case of XPS, the chemical states of those elements.

Elemental Composition and Oxidation State Determination in Dysprosium Carbonate Systems

Energy-Dispersive X-ray (EDX) Analysis: EDX, often coupled with scanning electron microscopy (SEM), provides a rapid qualitative and semi-quantitative analysis of the elemental composition of this compound. wikipedia.orgthermofisher.com The analysis relies on detecting characteristic X-rays emitted from the sample when bombarded by an electron beam. wikipedia.org An EDX spectrum of Dy₂(CO₃)₃·4H₂O would exhibit distinct peaks corresponding to the elements Dysprosium (Dy), Carbon (C), and Oxygen (O), confirming their presence in the compound. youtube.com

X-ray Photoelectron Spectroscopy (XPS): XPS provides more detailed chemical information by measuring the binding energies of core-level electrons. This allows for not only elemental identification but also the determination of oxidation states and chemical environments. bohrium.com

For dysprosium carbonate, the primary XPS region of interest for the metal is the Dy 4d level. thermofisher.comthermofisher.com The Dy 4d spectrum exhibits a characteristic doublet (4d₅/₂ and 4d₃/₂) due to spin-orbit coupling. researchgate.net The binding energy of these peaks is a fingerprint of the element's oxidation state. For dysprosium compounds, these peaks are indicative of the stable Dy³⁺ oxidation state. thermofisher.comresearchgate.net For instance, in Dy(NO₃)₃, the Dy 4d₅/₂ and 4d₃/₂ peaks appear at approximately 154.2 eV and 157.4 eV, respectively, which are characteristic of the +3 state. researchgate.net

Furthermore, the C 1s and O 1s spectra provide information about the carbonate and hydrate/hydroxide groups. The C 1s spectrum is expected to show a primary peak at a binding energy of ~289-290 eV, which is characteristic of the carbonate (CO₃²⁻) anion. researchgate.net The O 1s spectrum can be deconvoluted into components representing the oxygen in the carbonate anion and the oxygen in the water of hydration or hydroxide groups. researchgate.net

Table 3: Typical XPS Binding Energies for Components of Dysprosium Carbonate

| Element | Core Level | Approximate Binding Energy (eV) | Inferred Chemical State | Reference |

|---|---|---|---|---|

| Dysprosium (Dy) | 4d₅/₂ | ~154.2 | Dy³⁺ | researchgate.net |

| Dysprosium (Dy) | 4d₃/₂ | ~157.4 | Dy³⁺ | researchgate.net |

| Carbon (C) | 1s | ~289-290 | Carbonate (CO₃²⁻) | researchgate.net |

| Oxygen (O) | 1s | ~531-532 | Carbonate/Hydroxide/Water | researchgate.net |

Surface Chemistry and Compositional Mapping of this compound

The surface chemistry of this compound is critical for understanding its reactivity and potential applications. Advanced surface-sensitive techniques provide detailed information about the elemental composition, chemical states, and spatial distribution of species on the material's surface.

X-ray Photoelectron Spectroscopy (XPS): This technique is used to determine the elemental composition and chemical oxidation states of the atoms on the surface. For this compound, XPS analysis would involve irradiating the sample with X-rays and analyzing the kinetic energies of the emitted photoelectrons. The primary XPS region for dysprosium is the Dy 4d orbital. Analysis of the Dy 4d peak, along with the O 1s and C 1s peaks, can confirm the presence of dysprosium, carbonate, and hydrated species. For instance, in dysprosium oxide (Dy₂O₃), high-resolution XPS reveals two peaks for Dy 4d at binding energies of approximately 152.8 eV and 156.7 eV, corresponding to Dy 4d₅/₂ and Dy 4d₃/₂, respectively. wikipedia.org Similar analysis on this compound would provide insight into the surface bonding environment of the dysprosium ion.

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): ToF-SIMS is a highly sensitive surface analytical technique that provides detailed elemental and molecular information from the outermost 1-2 nanometers of a material. fizika.si By bombarding the sample surface with a pulsed primary ion beam, secondary ions are generated and their mass-to-charge ratio is determined by measuring their flight time to a detector. wordpress.comaps.org This technique can generate high-resolution chemical maps, illustrating the lateral distribution of dysprosium, carbonate ions (CO₃²⁻), and water molecules on the surface of this compound. Its high mass resolution allows for the clear identification of different molecular fragments, providing an empirical formula for unknown surface contaminants or variations in hydration states across the sample. fizika.si

Auger Electron Spectroscopy (AES): AES is another surface-sensitive technique that provides elemental composition and chemical information from the near-surface region (3-10 nm depth). researchgate.net It uses a focused electron beam to excite atoms, which then relax through the Auger process, emitting an Auger electron with a characteristic kinetic energy. mtu.edu AES is particularly strong in detecting light elements and can be used to create elemental maps of the surface with high spatial resolution (down to ~5 nanometers). researchgate.net For this compound, AES could map the distribution of carbon and oxygen relative to dysprosium, identifying any surface impurities or compositional inhomogeneities.

| Technique | Information Provided | Typical Analysis Depth | Key Application for this compound |

| XPS | Elemental composition, chemical oxidation states | 5-10 nm | Determining the oxidation state of Dysprosium (Dy³⁺) and characterizing the carbonate and hydroxyl groups on the surface. |

| ToF-SIMS | Elemental and molecular information, surface imaging | 1-2 nm | Mapping the distribution of Dy³⁺, CO₃²⁻, and H₂O on the surface; identifying trace contaminants. fizika.siwordpress.com |

| AES | Elemental composition, high-resolution elemental mapping | 3-10 nm | Micro-analysis of small features and depth profiling to study surface layers or contamination. researchgate.net |

Magnetic Susceptibility Studies

The magnetic properties of dysprosium compounds are of significant research interest due to the large magnetic moment of the Dy³⁺ ion.

Dysprosium and its compounds possess some of the highest magnetic susceptibilities known, making them crucial for various high-tech applications. Elemental dysprosium is paramagnetic above 179 K, antiferromagnetic between 179 K and 85 K, and ferromagnetic below 85 K. aps.orgstanfordmaterials.com

Key magnetic properties and research applications include:

High Magnetic Susceptibility: Dysprosium oxide (Dy₂O₃) has a molar magnetic susceptibility (χₘ) of +89,600 x 10⁻⁶ cm³/mol, highlighting its strong response to a magnetic field. fizika.si

Single-Molecule Magnets (SMMs): Dysprosium complexes are at the forefront of SMM research. youtube.com These molecules can exhibit magnet-like behavior, retaining their magnetization below a characteristic blocking temperature. youtube.com The magnetic properties are highly dependent on the coordination environment and symmetry around the Dy³⁺ ion. youtube.comrsc.org For instance, a dysprosium metallocene SMM was developed with a blocking temperature of 80 K. youtube.com

High-Temperature Magnets: Dysprosium is a critical additive in neodymium-iron-boron (NdFeB) permanent magnets. chemistrycool.comdiscoveryalert.com.au Its inclusion enhances the magnet's coercivity and resistance to demagnetization at high temperatures, which is essential for applications like electric vehicle motors and wind turbine generators. chemistrycool.comdiscoveryalert.com.au

Magnetic Refrigeration: The paramagnetic properties of dysprosium at specific temperatures make it a candidate for use in magnetic refrigerators. stanfordmaterials.com

| Compound/Element | Magnetic Property | Temperature Range | Relevance/Application |

| Dysprosium (elemental) | Paramagnetic | > 179 K | Fundamental property |

| Antiferromagnetic | 85 K - 179 K | Fundamental property aps.orgstanfordmaterials.com | |

| Ferromagnetic | < 85 K | Fundamental property aps.orgstanfordmaterials.com | |

| Amorphous Dysprosium Carbonate | Paramagnetic | 1.8 K - 300 K | Precursor for functional materials wordpress.comresearchgate.net |

| Crystalline Dysprosium Carbonate | Paramagnetic | 1.8 K - 300 K | Stable magnetic phase wordpress.comresearchgate.net |

| Dysprosium Complexes | Single-Molecule Magnetism | Varies (e.g., < 80 K) | Data storage, quantum computing youtube.comrsc.org |

| Dysprosium Alloys (e.g., in NdFeB) | High Coercivity | High Temperatures | Permanent magnets in motors and turbines chemistrycool.comdiscoveryalert.com.au |

UV-Vis Absorption and Time-Resolved Luminescence Spectroscopy

Spectroscopic techniques are invaluable for probing the electronic structure and local environment of the dysprosium ion in various materials.

The luminescence of dysprosium (Dy³⁺) is characterized by sharp emission bands originating from f-f electronic transitions. elsevier.es The two most prominent emissions are a blue band around 480-484 nm (⁴F₉/₂ → ⁶H₁₅/₂) and an intense yellow band around 572-576 nm (⁴F₉/₂ → ⁶H₁₃/₂). elsevier.esresearchgate.net The combination of these emissions can produce white light, making dysprosium-doped materials promising for solid-state lighting applications. elsevier.es

In many dysprosium-containing systems, such as coordination complexes, direct excitation of the Dy³⁺ ion is inefficient due to the forbidden nature of f-f transitions. youtube.com To overcome this, organic ligands that strongly absorb UV light are used. These ligands act as "antennas," transferring the absorbed energy to the central Dy³⁺ ion, which then luminesces. researchgate.netbohrium.com This process is known as the antenna effect.

Photoluminescence (PL) studies on Dy³⁺-doped materials, such as tin oxide (SnO₂) nanoparticles and various glasses, reveal how the host matrix and dopant concentration affect the optical properties. researchgate.netresearchgate.net The optical band gap and PL intensity can be tuned by varying the concentration of Dy³⁺. researchgate.net Typically, PL intensity increases with dopant concentration up to a certain point, after which it decreases due to concentration quenching. researchgate.net Time-resolved luminescence spectroscopy provides information on the decay dynamics of the excited states, with the luminescence lifetime being sensitive to the local environment. umons.ac.be

The coordination environment—the arrangement of ligands and solvent molecules around the Dy³⁺ ion—has a profound impact on its spectroscopic and magnetic properties. umons.ac.beresearchgate.net The symmetry of the coordination sphere directly influences the splitting of the electronic energy levels and the probabilities of radiative and non-radiative transitions.

For example, studies on dysprosium complexes with β-diketonate ligands show that replacing coordinated water molecules with other ligands, such as triphenylphosphine (B44618) oxide (tppo), alters the photoluminescence spectrum. umons.ac.beresearchgate.net This change is due to a more efficient sensitization of the Dy³⁺ ion and a reduction in quenching effects caused by high-energy vibrations from water molecules. umons.ac.be The intensity ratio of the yellow to blue (Y/B) emissions is particularly sensitive to the local symmetry around the Dy³⁺ ion and can be adjusted by changing the chemical composition. elsevier.es

In a two-dimensional dysprosium coordination polymer, the Dy³⁺ ion was found to have an octa-coordinated [DyO₈] geometry, described as a twisted square antiprism. frontiersin.orgnih.gov This specific coordination environment dictates the material's single-molecule magnet behavior and its characteristic luminescence, demonstrating a direct link between structure and function. frontiersin.orgnih.gov Therefore, spectroscopic analysis serves as a powerful tool to indirectly probe the coordination sphere of dysprosium in complex systems. frontiersin.orgresearchgate.net

| Dysprosium System | Spectroscopic Observation | Inferred Property |

| Dy³⁺-Doped Glasses | Two main emission peaks: blue (~484 nm) and yellow (~574 nm). elsevier.es | Characteristic ⁴F₉/₂ → ⁶H₁₅/₂ and ⁴F₉/₂ → ⁶H₁₃/₂ transitions. elsevier.es |

| Dy³⁺ Coordination Complexes | Ligand absorbs UV, Dy³⁺ emits visible light. researchgate.net | Efficient energy transfer from ligand to metal ion (antenna effect). researchgate.netbohrium.com |

| Water-containing Dy³⁺ Complexes | Shorter luminescent lifetimes compared to water-free complexes. umons.ac.be | Luminescence quenching by O-H vibrational oscillators. umons.ac.be |

| Various Dy³⁺ Complexes | Changes in the Yellow/Blue emission intensity ratio. elsevier.es | Alteration of the local coordination symmetry around the Dy³⁺ ion. elsevier.es |

Crystallization Pathways, Transformation Mechanisms, and Phase Stability of Dysprosium Carbonate Tetrahydrate

Formation and Stability of Amorphous Dysprosium Carbonate (ADC) Precursors

The initial phase in the crystallization of dysprosium carbonate is often an amorphous, hydrated precursor. The formation and subsequent stability of this amorphous phase are crucial in determining the final crystalline product.

Conditions Favoring Amorphous Phase Formation for Dysprosium Carbonate

Amorphous dysprosium carbonate (ADC), with the general formula Dy₂(CO₃)₃·4H₂O, is typically synthesized from aqueous solutions at ambient temperatures. researchgate.netwhiterose.ac.ukresearchgate.net The formation of this poorly ordered precursor is favored by the rapid mixing of solutions containing dysprosium ions and carbonate ions. For instance, adding a 50 mM solution of dysprosium chloride (DyCl₃·4H₂O) to a 50 mM sodium carbonate (Na₂CO₃) solution at room temperature (21°C) under constant stirring results in the immediate precipitation of a white, gel-like amorphous material. wordpress.com

This ADC consists of highly hydrated spherical nanoparticles, typically 10–20 nm in diameter. researchgate.netwhiterose.ac.ukresearchgate.net The synthesis can also be achieved through the hydrolysis of urea (B33335) in the presence of dysprosium salts under hydrothermal conditions, for example, at 120°C for 12 hours. osti.gov The key to forming the amorphous phase lies in creating conditions of high supersaturation, which promotes rapid nucleation and growth of disordered, hydrated nanoparticles rather than well-ordered crystalline structures. whiterose.ac.uk

Stability of Amorphous Dysprosium Carbonate in Dry and Aqueous Environments

The stability of amorphous dysprosium carbonate is highly dependent on its environment.

In Dry Environments: ADC exhibits exceptional stability under dry conditions, even at elevated temperatures. researchgate.netwhiterose.ac.ukresearchgate.net When heated in air, the amorphous precursor remains stable up to 550°C. researchgate.netwhiterose.ac.ukresearchgate.networdpress.com Above this temperature, it decomposes directly into dysprosium oxide through the loss of water and carbonate ions, without forming any intermediate crystalline dysprosium carbonate phases. wordpress.com This remarkable thermal stability in a dry environment is a key characteristic of ADC. wordpress.com

In Aqueous Environments: In contrast, ADC is thermodynamically unstable in aqueous solutions and transforms into various crystalline phases. researchgate.netwhiterose.ac.ukresearchgate.net The transformation pathway and the resulting crystalline products are dependent on factors such as temperature and reaction time. researchgate.netwhiterose.ac.ukresearchgate.net Aging ADC in an aqueous solution initiates a crystallization process that leads to the formation of more stable crystalline forms. wordpress.com This transformation highlights the crucial role of water in mediating the dissolution of the amorphous phase and the subsequent nucleation and growth of crystalline structures.

Transformation to Crystalline Dysprosium Carbonate Phases

The thermodynamically unstable amorphous dysprosium carbonate serves as a precursor that transforms into more stable crystalline phases over time when in an aqueous environment. This transformation process is a classic example of non-classical crystallization pathways.

Ostwald's Rule of Stages in Dysprosium Carbonate Crystallization

The crystallization of dysprosium carbonate from its amorphous precursor generally follows Ostwald's rule of stages. researchgate.netnih.gov This rule posits that a system undergoing a phase change does not necessarily transform directly to the most thermodynamically stable phase. nih.govcondmatjclub.orgwikipedia.org Instead, it often proceeds through a series of intermediate, metastable phases that are energetically closer to the initial state. nih.govcondmatjclub.orgwikipedia.org In the case of dysprosium carbonate, the amorphous precursor first transforms into a metastable crystalline phase before finally reaching the most stable crystalline form under the given conditions. researchgate.netnih.gov This stepwise transformation is driven by the progressive lowering of the system's free energy.

Formation of Metastable Tengerite-Type Phases (Dy₂(CO₃)₃·xH₂O)

Following its formation, the amorphous dysprosium carbonate precursor transforms in aqueous solution to a poorly crystalline, metastable tengerite-type phase with the formula Dy₂(CO₃)₃·2–3H₂O. researchgate.netwhiterose.ac.ukresearchgate.net This transformation occurs at ambient temperatures (21°C) within a couple of days and is characterized by the appearance of acicular crystals or needles. wordpress.com The tengerite-type structure is a common intermediate for many rare-earth carbonates. wordpress.com

Crystallization to Stable Kozoite-Type Phases (DyCO₃(OH))

With prolonged aging in solution or at elevated temperatures, the metastable tengerite-type phase transforms into the more stable orthorhombic kozoite-type phase, DyCO₃(OH). researchgate.netwhiterose.ac.ukresearchgate.net This final transformation is temperature and time-dependent. For example, at 165°C, the formation of the kozoite-type phase can take up to 15 days, whereas at a higher temperature of 220°C, the transformation is much faster, occurring within 12 hours. researchgate.netwhiterose.ac.ukresearchgate.net The resulting DyCO₃(OH) crystals are typically well-faceted and can grow to significant sizes. This dissolution of the metastable tengerite phase and subsequent recrystallization into the stable kozoite phase represents the final step in the crystallization pathway under these conditions. researchgate.netnih.gov

Summary of Dysprosium Carbonate Transformation Pathways

| Initial Phase | Environment | Intermediate Phase | Final Phase | Conditions |

| Amorphous Dy₂(CO₃)₃·4H₂O | Dry Heating | None | Dy₂O₃ | > 550°C |

| Amorphous Dy₂(CO₃)₃·4H₂O | Aqueous Solution | Tengerite-type Dy₂(CO₃)₃·2–3H₂O | Kozoite-type DyCO₃(OH) | Ambient to 220°C |

Influence of Environmental Parameters on Dysprosium Carbonate Phase Evolution

The transformation and crystallization of dysprosium carbonate are significantly influenced by its surrounding environmental conditions. Key parameters such as temperature, pH, and the presence of various ions in the solution can dictate the reaction pathways, leading to the formation of different crystalline and amorphous phases.

Temperature and pH-Dependent Crystallization Kinetics of Dysprosium Carbonate

The crystallization of dysprosium carbonate from an amorphous precursor is a process highly sensitive to both temperature and pH. Initially, an amorphous dysprosium carbonate (ADC), identified as Dy2(CO3)3·4H2O, can be synthesized in an aqueous solution at ambient temperature. researchgate.netwhiterose.ac.ukwordpress.com This ADC is composed of highly hydrated spherical nanoparticles. researchgate.networdpress.com

In solution, the stability of ADC is compromised, and it undergoes transformations that are dependent on temperature and reaction duration. researchgate.netwhiterose.ac.ukwordpress.com At ambient temperature (around 21°C), ADC begins to convert into a nanocrystalline material, which has been identified as a tengerite-type phase with the formula Dy2(CO3)3·2–3H2O. researchgate.netwhiterose.ac.ukwordpress.com This transformation marks the initial step in the crystallization pathway from the amorphous state.

The pH of the solution also plays a critical role. The precipitation of rare earth carbonates, including dysprosium carbonate, generally requires a pH of 6.0 or higher, as they are soluble in acidic conditions. mdpi.com The stability of different rare earth carbonate species is pH-dependent, which influences the dominant phase present in the solution. ajsonline.orgajsonline.org The use of bicarbonate salts has been noted to enhance the crystallinity of the resulting rare earth carbonate products. mdpi.com

Table 1: Temperature-Dependent Transformation of Amorphous Dysprosium Carbonate in Solution

| Temperature (°C) | Transformation Product(s) | Time to Formation | Reference(s) |

|---|---|---|---|

| 21 | Tengerite-type (Dy2(CO3)3·2–3H2O) | Starts within 2 days | researchgate.netwhiterose.ac.ukwordpress.com |

| 165 | Kozoite-type (DyCO3(OH)) | 15 days | researchgate.netwhiterose.ac.ukwordpress.com |

| 220 | Kozoite-type (DyCO3(OH)) | 12 hours | researchgate.netwhiterose.ac.ukwordpress.com |

Role of Anions and Cations in Dysprosium Carbonate Transformation Pathways

The presence of various anions and cations in the crystallization medium can influence the transformation pathways of dysprosium carbonate. While specific detailed studies on a wide range of ions for dysprosium carbonate are limited, general principles from rare earth and other carbonate systems can be inferred. The nature of the precipitating agent, which provides the carbonate anion, is significant. For instance, using alkali or ammonium (B1175870) carbonates and bicarbonates is a common industrial practice for precipitating rare earth carbonates. mdpi.com

In the synthesis of dysprosium carbonate, the choice of precursor salts, which introduces both cations (e.g., Na+) and anions (e.g., Cl- or NO3-), can affect the resulting product. wordpress.comspringerprofessional.de For example, the synthesis of amorphous dysprosium carbonate has been achieved by reacting DyCl3 with Na2CO3. wordpress.com The presence of different anions can lead to the formation of different dysprosium cluster complexes, which could act as intermediates or byproducts in the carbonate formation process. researchgate.net For instance, in the presence of nitrate (B79036) anions, a butterfly-like Dy4 cluster has been observed, while the presence of chloride anions and atmospheric carbon dioxide resulted in a triangular prism-type Dy6 cluster with carbonate bridging ligands. researchgate.net

The presence of other cations, including other rare earth elements, can also impact the crystallization process. The ionic potential of the rare earth cation influences the stability of the amorphous precursor and the kinetics of crystallization. researchgate.net Generally, for rare earth elements, the stability of carbonate complexes increases with atomic number. ajsonline.orgajsonline.org

Hydration and Dehydration Processes within Dysprosium Carbonate Systems

The water content within the structure of dysprosium carbonate plays a pivotal role in its stability and phase transformations. Both the amount of structural water and the processes of its removal (dehydration) are critical factors.

Structural Water Content and its Influence on Dysprosium Carbonate Stability

The initial amorphous dysprosium carbonate (ADC) is a highly hydrated phase with the formula Dy2(CO3)3·4H2O. researchgate.netwhiterose.ac.ukwordpress.com This structural water is a key component of the amorphous nanoparticles. researchgate.net The stability of this hydrated amorphous phase is remarkably different under dry and aqueous conditions. When treated under dry conditions, ADC is exceptionally stable, even at elevated temperatures up to 550°C. researchgate.netwhiterose.ac.ukwordpress.com

In contrast, when in contact with an aqueous solution, the ADC is much less stable and begins to transform into less hydrated crystalline phases. researchgate.netwhiterose.ac.ukwordpress.com The transformation to the tengerite-type phase involves a reduction in the water of hydration from approximately four molecules to two or three molecules (Dy2(CO3)3·2–3H2O). researchgate.netwhiterose.ac.ukwordpress.com This indicates that the presence of an aqueous medium facilitates the reorganization of the structure into a more ordered, less hydrated state. The stability of hydrated normal rare earth carbonates is generally lower than their anhydrous counterparts, as they readily absorb water. mdpi.com The dehydration process for rare earth carbonates can account for a significant mass loss, typically between 5% and 20%. mdpi.com

Dehydration-Driven Phase Transitions in Dysprosium Carbonate Systems

The removal of water through heating, known as dehydration, is a primary driver of phase transitions in dysprosium carbonate systems. Thermogravimetric analysis of amorphous dysprosium carbonate (Dy2(CO3)3·4H2O) reveals distinct stages of mass loss corresponding to dehydration and subsequent decarbonation. whiterose.ac.uk

Upon heating, the ADC first loses its structural water at around 100°C. whiterose.ac.uk This initial dehydration step, corresponding to the release of four water molecules, accounts for a weight loss of approximately 12%. whiterose.ac.uk Following this, the material remains in an amorphous state until a much higher temperature. researchgate.netwhiterose.ac.uk

Dy2(CO3)3·4H2O → Dy2O3 + 4H2O + 3CO2 whiterose.ac.uk

This dehydration-driven transition is a key characteristic of the thermal behavior of dysprosium carbonate tetrahydrate. In general, for rare earth carbonates, dehydration primarily occurs below 100°C, with any additional crystalline water being lost between 200°C and 500°C before the onset of decarbonation. mdpi.com

Table 2: Thermal Decomposition Stages of Amorphous Dysprosium Carbonate (Dy2(CO3)3·4H2O)

| Temperature Range (°C) | Process | Product(s) | Mass Loss (%) | Reference(s) |

|---|---|---|---|---|

| ~100 | Dehydration | Amorphous Dy2(CO3)3 | ~12 | whiterose.ac.uk |

| >550 | Decarbonation | Dysprosium Oxide (Dy2O3) | ~23 | whiterose.ac.uk |

Table 3: Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| This compound | Dy2(CO3)3·4H2O |

| Tengerite-type dysprosium carbonate | Dy2(CO3)3·2–3H2O |

| Kozoite-type dysprosium hydroxycarbonate | DyCO3(OH) |

| Amorphous dysprosium carbonate | Dy2(CO3)3·4H2O |

| Dysprosium(III) chloride | DyCl3 |

| Sodium carbonate | Na2CO3 |

| Dysprosium oxide | Dy2O3 |

| Carbon dioxide | CO2 |

| Water | H2O |

Theoretical and Computational Studies on Dysprosium Carbonate Tetrahydrate

Computational Modeling of Crystal Structures and Electronic Properties of Dysprosium Carbonate Tetrahydrate

Computational modeling is essential for predicting and understanding the crystallographic and electronic nature of dysprosium carbonate compounds. While a definitive, computationally modeled crystal structure specifically for this compound (Dy₂(CO₃)₃·4H₂O) is not extensively detailed in the literature, studies on analogous rare earth carbonates provide a strong basis for understanding its likely characteristics.

Research on amorphous dysprosium carbonate (ADC), specifically Dy₂(CO₃)₃·4H₂O, shows it serves as a precursor that transforms into more stable crystalline phases under different conditions. researchgate.net One of the initial transformation products is a poorly crystalline, metastable tengerite-type phase with the formula Dy₂(CO₃)₃·2–3H₂O. researchgate.net Tengerite-type minerals, such as tengerite-(Y) (Y₂(CO₃)₃·2-3H₂O), are orthorhombic. handbookofmineralogy.orgwebmineral.commindat.org Computational models of these structures can be built based on known crystallographic data from similar compounds.

Further studies have synthesized novel sodalite-like (SOD-like) rare earth carbonates with the general formula RE₃(OH)₆(CO₃)Cl, where RE can be Dy. rsc.orgnih.gov These compounds feature a cationic framework of RE₃(OH)₆³⁺ built from vertex-sharing [RE₄(μ₃-OH)₄] cubes, forming a zeolite-like topology. rsc.orgnih.gov Such complex structures are elucidated and understood through single-crystal X-ray diffraction complemented by computational modeling.

The electronic properties of dysprosium compounds are dominated by the behavior of electrons in the localized 4f orbitals. Dysprosium is known for its high magnetic strength, a property that originates from these electronic configurations. wikipedia.org Computational studies on the electronic structure are crucial for explaining these magnetic properties. Both the amorphous precursor and the transformed kozoite-type phase (DyCO₃(OH)) have been shown to be paramagnetic. researchgate.net

Table 1: Crystallographic Data for Tengerite-(Y) (Analogue for Dysprosium Carbonate Phase)

| Property | Value |

|---|---|

| Crystal System | Orthorhombic webmineral.commindat.org |

| Space Group | Bb2₁m mindat.org |

| Cell Dimensions | a = 6.078 Å, b = 9.157 Å, c = 15.114 Å mindat.org |

This data is for Tengerite-(Y), a structural analogue to a known transformation phase of amorphous dysprosium carbonate.

Density Functional Theory (DFT) Applications in Dysprosium Carbonate Research

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. youtube.com It has become a cornerstone of computational materials science for predicting properties like total energies, bulk modulus, and electronic band structures. youtube.com

In the realm of rare earth carbonates, DFT is widely applied to understand mineral structures and surface chemistry, which is crucial for processes like mineral extraction. nih.govchemistryviews.org For instance, DFT calculations have been used to study the structure and stability of bastnäsite, a rare earth fluoro-carbonate mineral. chemistryviews.org These studies help in designing new reagents for selective binding to mineral surfaces, thereby improving recovery from ores. chemistryviews.org

A significant challenge in applying DFT to rare earth elements like dysprosium is the presence of strongly correlated f-electrons. uab.edu Standard DFT approximations can struggle to accurately describe these systems. To overcome this, a correction term known as the Hubbard U parameter is often introduced to account for the on-site Coulomb interactions among these localized electrons. uab.edu This DFT+U approach yields more accurate predictions of electronic and magnetic properties. uab.edu Researchers have used first-principles software and linear response theory to calculate the Hubbard U parameter for various rare-earth materials. uab.edu Recently, a specific "Dysprosium density functional" (Dy-DF) has been developed based on quantum Monte Carlo calculations to accurately describe droplet formation and supersolidity in dipolar dysprosium systems, outperforming standard extended Gross-Pitaevskii equations. ub.edu

DFT is also used to calculate the vibrational spectra (infrared and Raman) of carbonates. nih.gov By calculating the wavenumbers and intensities of normal oscillations, researchers can establish linear dependencies on the radius and mass of the metal cation, which can be used to predict the properties of solid carbonate solutions. nih.gov

Simulation of Nucleation and Growth Phenomena in Dysprosium Carbonate Systems

The formation of crystalline dysprosium carbonate from solution is a complex process involving nucleation and growth, which can be effectively studied through simulation. Research shows that rare earth carbonates often form via the transformation of an amorphous precursor. researchgate.networdpress.com

Studies on the crystallization of amorphous dysprosium carbonate (ADC), Dy₂(CO₃)₃·4H₂O, reveal that it transforms into different phases depending on temperature and time. researchgate.net In solution, the transformation sequence proceeds from the amorphous phase to a metastable tengerite-type phase, and finally to the more stable orthorhombic kozoite-type phase (DyCO₃(OH)) at elevated temperatures. researchgate.net This process, where a metastable phase dissolves and recrystallizes to form a stable phase, follows Ostwald's rule of stages. nih.gov

Molecular dynamics (MD) simulations are a powerful tool for investigating nucleation at the atomic scale. youtube.com While specific MD simulations for this compound are not prominent, the methodology is well-established. For example, large-scale MD simulations have been used to study homogeneous nucleation from an undercooled iron melt, revealing nucleation rates and incubation times as a function of temperature. youtube.com Similar approaches could model the self-assembly of amorphous dysprosium carbonate precursor units into the observed one-dimensional and three-dimensional structures. nih.gov

Phase-field kinetic models also offer a means to simulate microstructure evolution. These models can distinguish the effects of external factors, like stress, on the nucleation and growth stages separately. psu.edu For instance, simulations on Al-Cu alloys have shown that applying stress during the initial nucleation stage is most effective for producing anisotropic alignment of precipitates. psu.edu This is relevant to rare earth carbonate systems, where interactions with other minerals, such as the replacement of calcite by rare earth carbonates, are observed. acs.org Experiments show that trace amounts of dysprosium can decelerate the crystallization rate of calcium carbonate and alter its growth mechanisms and morphology. nih.gov

Thermodynamics and Kinetics of Dysprosium Carbonate Formation

Understanding the thermodynamics and kinetics of dysprosium carbonate formation is key to controlling its synthesis and explaining its presence in geological systems. The formation process often begins with the precipitation of an amorphous precursor, amorphous dysprosium carbonate (ADC), from an aqueous solution. researchgate.netnih.gov

Table 2: Kinetic Data for Precipitate Formation on Calcite

| Reactant Solution | Temperature (°C) | Time to First Observation of Precipitate |

|---|---|---|

| Lanthanum-bearing | 21 | 14 days |

| Neodymium-bearing | 21 | 145 days |

| Dysprosium-bearing | 21 | 145 days |

| Lanthanum-bearing | 50 | 5 days |

| Neodymium-bearing | 50 | 2 days |

| Dysprosium-bearing | 50 | 9 days |

| All REE-bearing | 95 | 24 hours |

Source: acs.org

This data illustrates the kinetic factors influencing the formation of rare earth carbonates in a mineral replacement scenario.

Advanced Research Directions and Material Science Applications of Dysprosium Carbonate Tetrahydrate

Precursor Role in the Synthesis of Dysprosium-Based Functional Materials

The primary application of dysprosium carbonate in research is as a starting material that can be readily converted into other dysprosium compounds, most notably the oxide, through thermal treatment. americanelements.com This process, known as calcination, involves heating the carbonate to drive off water and carbon dioxide, yielding high-purity dysprosium oxide. americanelements.com

Production of Dysprosium Oxides and Oxide-Based Nanostructures for Research

Dysprosium carbonate tetrahydrate is an excellent precursor for the production of dysprosium(III) oxide (Dy₂O₃) nanoparticles. springerprofessional.de A straightforward, one-step thermal decomposition method allows for the efficient conversion of dysprosium carbonate into dysprosium oxide nanoparticles. researchgate.net The properties of the resulting oxide can be controlled by the conditions of the initial carbonate precipitation and the subsequent calcination temperature. springerprofessional.deresearchgate.net

For instance, amorphous dysprosium carbonate, synthesized as hydrated spherical nanoparticles (10–20 nm), can be transformed into crystalline Dy₂O₃ by heating in air. researchgate.net The thermal decomposition process typically involves the loss of water molecules followed by the release of carbon dioxide at higher temperatures. researchgate.net Research has shown that applying different calcination temperatures (e.g., 450, 550, and 650 °C) to the precursor affects the crystallite size and structure of the final dysprosium oxide product. researchgate.net This control is crucial for tailoring the material's properties for specific research applications, such as in photocatalysis or as a component in ceramic materials. researchgate.netnanoshel.com

| Precursor | Synthesis Method | Resulting Material | Key Finding |

| This compound | Thermal Decomposition (Calcination) | Dysprosium(III) Oxide (Dy₂O₃) Nanoparticles | An efficient, one-step method to produce high-purity oxide nanoparticles. americanelements.comresearchgate.net |

| Amorphous Dysprosium Carbonate | Dry Heating in Air (>550 °C) | Crystalline Dysprosium(III) Oxide | The amorphous precursor is stable up to high temperatures before crystallizing into the oxide. researchgate.net |

| Dysprosium Carbonate | Direct Precipitation & Calcination | Dysprosium(III) Oxide Nanoparticles | The size and properties of the oxide nanoparticles can be controlled by reaction parameters. springerprofessional.de |

Fabrication of Dysprosium-Containing Magnetic Materials and Single-Molecule Magnets for Advanced Research

Dysprosium is a critical rare-earth element for high-performance permanent magnets, particularly neodymium-iron-boron (NdFeB) magnets used in electric vehicles and wind turbines. mining.com It is added to enhance the magnet's performance and coercivity at high temperatures. mining.comdiscoveryalert.com.au Dysprosium carbonate can serve as a starting material in the metallurgical processes to create these magnetic alloys. For example, it can be used as a source of dysprosium oxide for molten salt electrolysis to produce dysprosium-iron (DyFe) alloys. researchgate.net In these processes, the oxide derived from the carbonate is dissolved in a fluoride-based electrolyte for electrolytic reduction into the alloy. researchgate.net

The unique electronic configuration of the dysprosium ion (Dy³⁺) also makes it a prime candidate for the design of single-molecule magnets (SMMs). SMMs are individual molecules that can function as tiny magnets, a field of intense research for potential applications in high-density data storage and quantum computing. Dysprosium exhibits strong magnetic anisotropy, a key requirement for SMM behavior. While direct synthesis from the carbonate is less common, its role as a precursor to soluble dysprosium salts or dysprosium oxide provides a foundational step for creating the complex coordination compounds that exhibit SMM properties. The magnetic properties of dysprosium itself are complex, showing ferromagnetism, antiferromagnetism, and paramagnetism at different temperatures, which underpins its utility in these advanced magnetic materials. researchgate.netaps.org

Role in Advanced Catalysis Research

The catalytic applications of dysprosium compounds are an emerging area of study. Both dysprosium carbonate and its derivative, dysprosium oxide, have been investigated for their roles in chemical and photochemical reactions.

Dysprosium Carbonate as a Catalyst Component in Chemical Reactions

While research on dysprosium carbonate as a direct catalyst is limited, carbonate ions themselves are known to be active participants in various oxidation processes. nih.gov They can act as ligands, stabilizing transition metals in high oxidation states that are key intermediates in catalytic cycles, such as water oxidation. nih.gov More commonly, dysprosium carbonate serves as a precursor to dysprosium oxide, which is used as a catalyst or catalyst support. researchgate.net For example, dysprosium oxide-nickel cermets are used in cooling nuclear reactor rods, a role that leverages the material's thermal and neutron absorption properties. nanoshel.com The addition of dysprosium oxide to other catalytic materials, such as tungsten trioxide or titania, has been shown to enhance their catalytic performance. researchgate.netjchps.com

Photocatalytic Applications and Degradation Studies utilizing Dysprosium Carbonate Nanoparticles

There is significant research interest in using both dysprosium carbonate and dysprosium oxide nanoparticles as photocatalysts for environmental remediation. researchgate.net Nanoparticles of dysprosium carbonate, synthesized via a direct precipitation method, have demonstrated efficiency in the photocatalytic degradation of organic pollutants like methylene (B1212753) orange under ultraviolet light. springerprofessional.deresearchgate.net

The dysprosium oxide nanoparticles produced from the thermal decomposition of the carbonate precursor are also effective photocatalysts. researchgate.net The f-shells in the electronic structure of dysprosium are thought to trap excited electrons, which prolongs the separation of electron-hole pairs and enhances photocatalytic activity. researchgate.net Studies have shown that Dy₂O₃ nanorods deposited on reduced graphene oxide can degrade 98.1% of methylene blue dye under solar irradiation. nih.gov Similarly, modifying titanium dioxide with dysprosium oxide has been shown to improve its photocatalytic activity for dye degradation under both UV and visible light. jchps.com

| Material | Application | Pollutant | Key Finding |

| Dysprosium Carbonate Nanoparticles | Photocatalysis | Methylene Orange | Effective for degradation under UV light. springerprofessional.deresearchgate.net |